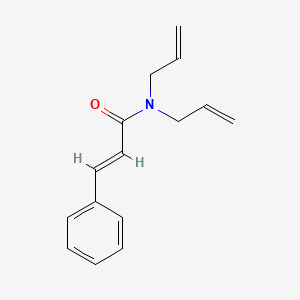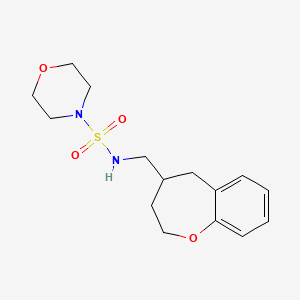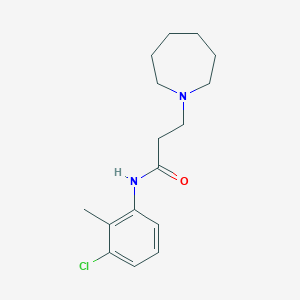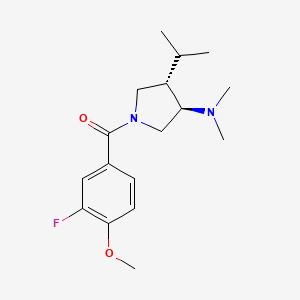
N,N-diallyl-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N,N-diallyl-3-phenylacrylamide involves the reaction of N,N-dialkylacrylamides under specific conditions. For example, N,N-dimethylacrylamide and similar compounds have been polymerized using various catalysts and conditions, suggesting a pathway for synthesizing N,N-diallyl-3-phenylacrylamide through analogous reactions (Kobayashi et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds similar to N,N-diallyl-3-phenylacrylamide, such as N-arylacrylamides, has been elucidated through various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography. These techniques provide comprehensive details about the molecular geometry, bond lengths, angles, and the overall conformation of the molecules (Tang et al., 2015).
Chemical Reactions and Properties
N,N-diallyl-3-phenylacrylamide, by virtue of its structure, is expected to participate in various chemical reactions typical of acrylamides and dialkylamides. These reactions include polymerization, cross-linking, and conjugation with other molecules, which can be used to modify its physical and chemical properties for specific applications. The reactivity of similar compounds provides insights into the potential reactivity of N,N-diallyl-3-phenylacrylamide (Homes et al., 2006).
Physical Properties Analysis
The physical properties of N,N-diallyl-3-phenylacrylamide, such as solubility, melting point, and thermal stability, can be inferred from studies on similar compounds. These properties are crucial for determining its usability in various applications, ranging from material science to organic synthesis. For instance, the solubility and thermal behavior of related polymeric materials have been extensively studied, providing a basis for understanding the physical characteristics of N,N-diallyl-3-phenylacrylamide-based polymers (Zhang et al., 2006).
Chemical Properties Analysis
The chemical properties of N,N-diallyl-3-phenylacrylamide, such as reactivity towards nucleophiles, electrophiles, and participation in polymerization reactions, are key to its applications in creating polymers and co-polymers with tailored features. Studies on related acrylamides and their behavior in various chemical environments help predict how N,N-diallyl-3-phenylacrylamide might behave under similar conditions (Pekparlak et al., 2018).
Propiedades
IUPAC Name |
(E)-3-phenyl-N,N-bis(prop-2-enyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-12-16(13-4-2)15(17)11-10-14-8-6-5-7-9-14/h3-11H,1-2,12-13H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUPCQVLMASRPB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(CC=C)C(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide hydrochloride](/img/structure/B5644823.png)
![5-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}-N,N-dimethyl-2-furamide](/img/structure/B5644833.png)
![N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5644837.png)
![(1S*,5R*)-6-(1,3-benzodioxol-5-ylacetyl)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5644845.png)


![1-(2-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5644874.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5644876.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5644884.png)
![4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B5644887.png)


![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5644915.png)
